1'-Methyl-5-nitrospiro[indoline-3,4'-piperidine]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1’-Methyl-5-nitrospiro[indoline-3,4’-piperidine] is a complex organic compound belonging to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The indoline and piperidine rings in this compound are fused in a spiro configuration, making it an interesting subject for chemical research and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1’-Methyl-5-nitrospiro[indoline-3,4’-piperidine] typically involves multi-step organic reactions. One common method includes the condensation of indoline derivatives with nitroketene dithioacetal, followed by cyclization under acidic conditions . The reaction is usually carried out in a solvent like methanol or ethanol, with a catalyst such as methanesulfonic acid to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry principles, such as the use of water as a solvent and catalyst-free reactions, are also being explored to make the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions: 1’-Methyl-5-nitrospiro[indoline-3,4’-piperidine] undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Cyclization: The compound can undergo further cyclization to form more complex spiro derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles like amines or thiols.
Cyclization: Acidic conditions with catalysts like methanesulfonic acid.
Major Products:
Reduction: 1’-Methyl-5-aminospiro[indoline-3,4’-piperidine].
Substitution: Various substituted spiro[indoline-3,4’-piperidine] derivatives.
Cyclization: More complex spiro compounds.
Wissenschaftliche Forschungsanwendungen
1’-Methyl-5-nitrospiro[indoline-3,4’-piperidine] has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of smart materials and sensors due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 1’-Methyl-5-nitrospiro[indoline-3,4’-piperidine] involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The indoline and piperidine rings can also bind to various receptors, modulating their activity and leading to biological effects .
Vergleich Mit ähnlichen Verbindungen
Spiro[indoline-3,4’-pyrano[2,3-d]pyrimidine]: Similar spiro structure but with different ring systems.
Spiro[indoline-3,4’-piperidine]-2-ones: Differ in the functional groups attached to the spiro ring.
Uniqueness: 1’-Methyl-5-nitrospiro[indoline-3,4’-piperidine] is unique due to its specific combination of indoline and piperidine rings, along with the presence of a nitro group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C13H17N3O2 |
---|---|
Molekulargewicht |
247.29 g/mol |
IUPAC-Name |
1'-methyl-5-nitrospiro[1,2-dihydroindole-3,4'-piperidine] |
InChI |
InChI=1S/C13H17N3O2/c1-15-6-4-13(5-7-15)9-14-12-3-2-10(16(17)18)8-11(12)13/h2-3,8,14H,4-7,9H2,1H3 |
InChI-Schlüssel |
OCBONMAKYOQXPE-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC2(CC1)CNC3=C2C=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.